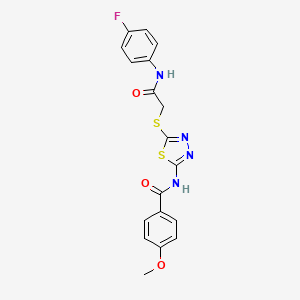

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

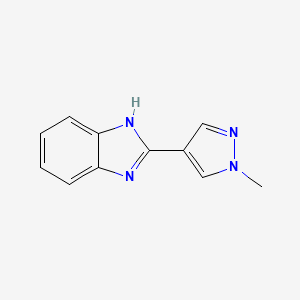

This compound is a complex organic molecule that contains several functional groups, including an amine group, a thiadiazole ring, and a methoxybenzamide moiety . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the fluorophenyl group could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis

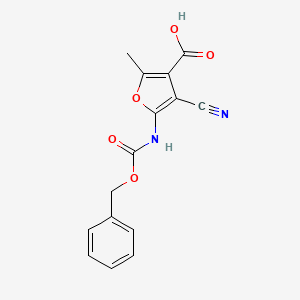

The reactivity of this compound would likely be influenced by the presence of the amine group, the thiadiazole ring, and the methoxybenzamide moiety. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase its stability and affect its reactivity .Scientific Research Applications

Synthesis Strategies and Biological Activity

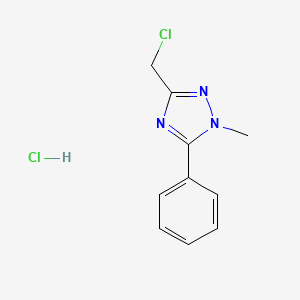

The chemical compound N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is part of a broader class of compounds that exhibit significant pharmacological potential due to their structural components. The synthesis strategies for thiadiazolotriazines, including 1,3,4-thiadiazol derivatives, have been extensively explored due to their role as intermediates in the design of novel biologically active compounds. These strategies focus on precursor types such as 4-amino-3-thioxo-1,2,4-triazin-5(4H)-ones or 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, highlighting the chemical versatility and potential for generating compounds with significant biological activities (Abdel-Wahab, 2017).

1,3,4-Thiadiazole and oxadiazole heterocycles are known for their extensive pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The combination of 1,3,4-thiadiazole or oxadiazole core with various heterocycles often leads to a synergistic effect, enhancing the pharmacological activity. These findings underscore the importance of such scaffolds in medicinal chemistry, serving as crucial structural matrices for new drug-like molecule construction (Lelyukh, 2019).

Chemical and Pharmacological Significance

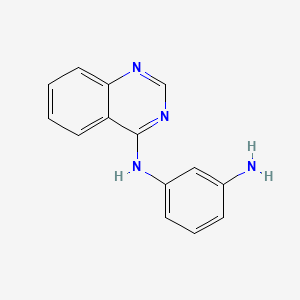

The stability and bioactivity of the quinazoline nucleus, often augmented by incorporating 1,3,4-thiadiazole derivatives, have been a subject of interest in medicinal chemistry. These compounds, including variants synthesized from 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, have demonstrated antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The ability to modify and enhance the biological properties through chemical synthesis makes these derivatives valuable in the search for new medicinal agents (Tiwary et al., 2016).

The research on 1,3,4-thiadiazole derivatives has highlighted their significant biological activities, indicating their potential as leads in drug development. These activities span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral applications. The unique toxophoric N2C2S moiety present in these compounds contributes to their pharmacological efficacy, making them a focal point in the design and development of hybrid molecules for various biological profiles (Mishra et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S2/c1-26-14-8-2-11(3-9-14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-6-4-12(19)5-7-13/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTPLFCAIWGJEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2811908.png)

![5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2811915.png)

![methyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2811919.png)

![3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid](/img/structure/B2811925.png)